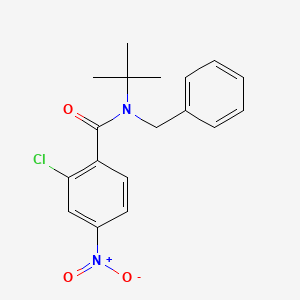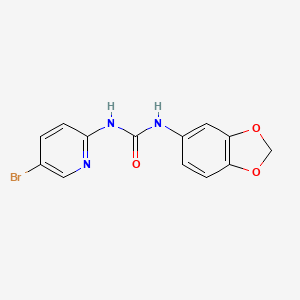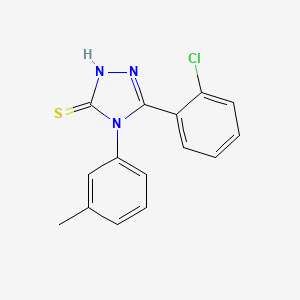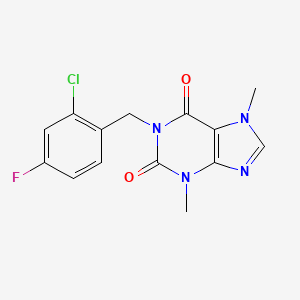![molecular formula C17H17FN2O2 B5808459 N-[4-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5808459.png)
N-[4-(butyrylamino)phenyl]-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(butyrylamino)phenyl]-2-fluorobenzamide, commonly known as BFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BFA is a synthetic compound that has been synthesized using various methods, and it has been found to have a variety of biochemical and physiological effects.
作用機序
BFA inhibits the activity of a protein called ADP-ribosylation factor (ARF), which is involved in the formation of vesicles that transport proteins and lipids from the Golgi to other parts of the cell. BFA binds to ARF and prevents it from interacting with other proteins that are required for vesicle formation. This leads to the disruption of the Golgi apparatus and the accumulation of proteins and lipids in the endoplasmic reticulum.
Biochemical and Physiological Effects:
BFA has been found to have a variety of biochemical and physiological effects. It inhibits the growth of cancer cells by disrupting the formation of vesicles that transport proteins and lipids required for cell growth and division. BFA also inhibits the replication of certain viruses by preventing the formation of viral particles. BFA has been shown to induce apoptosis, or programmed cell death, in cancer cells, and it has been suggested as a potential anticancer drug.
実験室実験の利点と制限
BFA has several advantages for use in lab experiments. It is a potent inhibitor of the Golgi apparatus, and it can be used to study the mechanism of action of various drugs. BFA is also relatively easy to synthesize, and it has a long shelf life. However, BFA has some limitations for use in lab experiments. It is highly toxic and must be handled with care. BFA also has a short half-life in vivo, which limits its use in animal studies.
将来の方向性
There are several future directions for the use of BFA in scientific research. One potential direction is the development of BFA-based anticancer drugs. BFA has been shown to induce apoptosis in cancer cells, and it may be possible to develop drugs that target the Golgi apparatus using BFA as a template. Another potential direction is the use of BFA in the study of neurodegenerative diseases, such as Alzheimer's disease. The Golgi apparatus has been implicated in the pathogenesis of Alzheimer's disease, and BFA may be a useful tool for studying the role of the Golgi in disease progression. Finally, BFA may be useful in the study of viral infections, particularly those caused by RNA viruses. BFA has been shown to inhibit the replication of several RNA viruses, and it may be possible to develop BFA-based drugs that target these viruses.
合成法
BFA can be synthesized using various methods, including the reaction of 2-fluorobenzoyl chloride with 4-aminobutyramide in the presence of a base, or via the reaction of 2-fluorobenzoic acid with N-(4-aminobutyl)acetamide in the presence of a coupling agent. The yield of BFA can be improved by using different solvents, reaction temperatures, and reaction times.
科学的研究の応用
BFA has been extensively used in scientific research as a tool to study the Golgi apparatus, a cellular organelle that plays a crucial role in the processing and sorting of proteins and lipids. BFA is a potent inhibitor of the Golgi apparatus, and it disrupts the formation of vesicles that transport proteins and lipids from the Golgi to other parts of the cell. BFA has also been used to study the mechanism of action of various drugs, including antiviral and anticancer drugs.
特性
IUPAC Name |
N-[4-(butanoylamino)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-2-5-16(21)19-12-8-10-13(11-9-12)20-17(22)14-6-3-4-7-15(14)18/h3-4,6-11H,2,5H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBPOPMDOJEJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5808386.png)




![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide](/img/structure/B5808423.png)
![N-[4-(N-{[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]cyclobutanecarboxamide](/img/structure/B5808429.png)

![N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide](/img/structure/B5808435.png)


![2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5808475.png)
![N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808481.png)